Aminopyridine 2

Molecular Electrostatic Potential N-Oxidation Metabolic Stability

2-Aminopyridine (2-AP) is the non-negotiable ortho-amino pyridine isomer for industrial-scale synthesis of piroxicam, lornoxicam, sulfapyridine, and tenoxicam. Substitution with 3-AP or 4-AP fails to yield target pharmaceuticals. 2-AP also demonstrates superior potency in anticancer SAR (MCF-7 IC₅₀ 18.3 μM vs. 36.3 μM for E7070), higher oligomeric yields in oxidative polymerization vs. 4-AP, and tunable steric hindrance for coordination chemistry. Available in research to bulk quantities with full QA documentation.

Molecular Formula C13H13BrN4O
Molecular Weight 321.17 g/mol
Cat. No. B10788917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopyridine 2
Molecular FormulaC13H13BrN4O
Molecular Weight321.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NCC2=CN=C(C=C2)N)Br
InChIInChI=1S/C13H13BrN4O/c14-10-2-4-11(5-3-10)18-13(19)17-8-9-1-6-12(15)16-7-9/h1-7H,8H2,(H2,15,16)(H2,17,18,19)
InChIKeyNNDXEGUWCFIHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyridine (CAS 504-29-0) – Scientific and Industrial Procurement Baseline


2-Aminopyridine (2-AP, CAS 504-29-0) is the ortho-amino substituted isomer of the monosubstituted aminopyridine series, distinguished by an amino group at the 2-position of the pyridine ring [1]. This simple, low-molecular-weight heterocyclic building block is widely employed as a pharmaceutical intermediate, particularly in the synthesis of the analgesics piroxicam and lornoxicam, as well as sulfapyridine, tenoxicam, and tripelennamine [2]. The compound exhibits the smallest molecular electrostatic potential minimum among its isomeric analogs, resulting from proximal substitution that reduces steric accessibility to the cyclic nitrogen [3].

Why Generic Substitution Fails for Aminopyridine 2 in Research and Industrial Applications


The three isomeric aminopyridines—2-AP, 3-AP, and 4-AP—are not functionally interchangeable despite their identical molecular formula (C₅H₆N₂) [1]. Differences in the position of the amino group fundamentally alter reactivity, basicity, coordination behavior, biological target engagement, and metabolic stability [2]. In drug synthesis, 2-AP provides the precise ortho-amino substitution pattern required for constructing fused heterocyclic scaffolds in piroxicam and related NSAIDs; substitution with 3-AP or 4-AP fails to yield the desired pharmaceutical products [3]. In catalysis and coordination chemistry, the distinct electronic environment of 2-AP versus its isomers produces quantifiably different catalytic yields and metal-binding affinities [4]. The following evidence establishes where 2-AP offers measurable differentiation.

2-Aminopyridine (CAS 504-29-0) Quantitative Comparative Evidence for Scientific Selection


Reduced N-Oxidation Susceptibility Relative to 3-Aminopyridine and 4-Aminopyridine

Comparative MEP analysis of the three aminopyridine isomers demonstrates that 2-aminopyridine exhibits the smallest electrostatic potential minimum and the greatest steric shielding of the cyclic nitrogen relative to 3-AP and 4-AP [1]. This proximal substitution effect reduces the accessibility of the heterocyclic nitrogen, thereby lowering its susceptibility to N-oxidation under physiological pH conditions compared to 4-AP, which is most susceptible to protonation but most protected from N-oxidation at physiological pH [1].

Molecular Electrostatic Potential N-Oxidation Metabolic Stability Computational Chemistry

Reduced Metal Complex Stability Due to Ortho Steric Hindrance

Potentiometric equilibrium studies comparing the complexation of 2-aminopyridine with Co²⁺ and Cd²⁺ ions reveal that ortho-substituted pyridines, including 2-AP, exhibit reduced M(oPyN)₂²⁺ complex stability compared to unhindered pyridine ligands [1]. This reduced stability is attributed to steric inhibition imposed by the o-amino group, a characteristic that distinguishes 2-AP from the 3- and 4-substituted isomers which lack this ortho steric constraint [1].

Coordination Chemistry Metal Complex Stability Ligand Design Steric Hindrance

Lower Phenol Yield in Benzene Hydroxylation Catalysis vs. 4-Aminopyridine Derivative

In a direct head-to-head comparison of amino-substituted [FeFe]-hydrogenase model compounds under identical conditions, the 2-aminopyridine-derived catalyst (compound 2) produced a phenol yield of 10.2%, whereas the 4-aminopyridine-derived catalyst (compound 1) achieved a phenol yield of 12.8% [1]. Both catalysts exhibited the same electron density around the Fe–Fe bond (reduction peaks at −1.93 V), but the position of the –NH₂ group on the pyridine ring differentially influenced catalytic performance and complex stability [1].

Biomimetic Catalysis Benzene Hydroxylation FeFe-Hydrogenase Models Catalytic Efficiency

Exclusive Intermediate Role in Piroxicam and Lornoxicam Synthesis

2-Aminopyridine is an essential, non-substitutable intermediate in the industrial synthesis of the oxicam-class NSAIDs piroxicam and lornoxicam [1]. The synthetic route requires the reaction of a 3-carboxylic acid ester specifically with 2-aminopyridine; the ortho-amino substitution pattern is mandatory for forming the fused heterocyclic core [2]. Neither 3-aminopyridine nor 4-aminopyridine can substitute for 2-AP in this established manufacturing process because the regiospecific condensation requires the amino group adjacent to the pyridine nitrogen for proper cyclization [2].

Pharmaceutical Intermediates NSAID Synthesis Piroxicam Drug Manufacturing

Distinct Anticancer Activity Profile in 2-Aminopyridine Derivatives vs. Reference Compounds

In a comparative study of 2-aminopyridine derivatives bearing 4-methylbenzenesulfonamide moieties, three compounds (14, 16, and 20) demonstrated superior cytotoxicity against MCF-7 breast cancer cells compared to the reference anticancer agent E7070 [1]. Compound 14 exhibited IC₅₀ = 20.4 μM, compound 16 exhibited IC₅₀ = 18.3 μM, and compound 20 exhibited IC₅₀ = 26.3 μM, all outperforming E7070 (IC₅₀ = 36.3 μM) [1]. These same compounds also showed CDK2 inhibitory activity (IC₅₀ values of 2.53, 1.79, and 2.92 μM, respectively), though roscovitine remained more potent (IC₅₀ = 0.43 μM) [1].

Anticancer CDK2 Inhibition MCF-7 Cytotoxicity Drug Discovery

Higher Oligomerization Yield in Oxidative Polymerization vs. 4-Aminopyridine

Under optimized oxidative polymerization conditions, 2-aminopyridine produces a greater quantity of oligomeric products compared to 4-aminopyridine [1]. In the initial stage of the oxidative polymerization reaction, 2-AP predominantly forms dimers and trimers within one hour, whereas 4-AP yields fewer oligomeric species under identical conditions [1].

Oxidative Polymerization Oligomer Synthesis Material Chemistry Polymer Precursors

Optimal Application Scenarios for 2-Aminopyridine Based on Comparative Evidence


Pharmaceutical Intermediate for Oxicam-Class NSAID Manufacturing

2-Aminopyridine is the required intermediate for industrial-scale synthesis of piroxicam and lornoxicam, where the ortho-amino substitution pattern is essential for the cyclization reaction with 3-carboxylic acid esters [1]. Procurement of 2-AP for this application is non-negotiable; substitution with 3-AP or 4-AP will not yield the target pharmaceutical products [2]. This scenario applies to pharmaceutical manufacturing facilities, CROs supporting process chemistry, and API production.

Medicinal Chemistry Scaffold Development Targeting Oncology Indications

Based on demonstrated potency advantages of 2-AP derivatives over E7070 in MCF-7 cytotoxicity assays (IC₅₀ 18.3 μM vs. 36.3 μM), 2-aminopyridine represents a validated scaffold for anticancer lead optimization [3]. The compound is suitable for structure-activity relationship (SAR) studies in medicinal chemistry programs targeting breast cancer and CDK2 inhibition, where scaffold diversification can yield measurable improvements over established agents [3].

Oxidative Polymerization Monomer for Oligomer Synthesis

In materials chemistry applications requiring oxidative polymerization, 2-aminopyridine provides higher oligomeric product yields compared to 4-aminopyridine under optimized NaOCl-mediated conditions [4]. Researchers developing polyaminopyridine materials, conductive polymers, or oligomer-based functional materials should select 2-AP over 4-AP when maximizing oligomerization efficiency is a priority [4].

Ligand Design Requiring Reduced Metal-Binding Affinity

In coordination chemistry applications where attenuated metal-binding affinity is desired—for example, to prevent off-target metal chelation or to fine-tune catalytic turnover—2-aminopyridine offers distinct steric hindrance advantages over unhindered pyridine ligands and the 3-AP/4-AP isomers [5]. The ortho-amino group imposes measurable steric inhibition of metal coordination, a property that can be exploited in the rational design of transition metal catalysts and metal-sensing systems [5].

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